2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647575
InChI: InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2
SMILES:
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine

CAS No.:

Cat. No.: VC17647575

Molecular Formula: C11H12F3N

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine -

Specification

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
IUPAC Name 2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine
Standard InChI InChI=1S/C11H12F3N/c12-11(13,14)9-3-1-7(2-4-9)5-8-6-10(8)15/h1-4,8,10H,5-6,15H2
Standard InChI Key ZBSMXVIYDHCTBX-UHFFFAOYSA-N
Canonical SMILES C1C(C1N)CC2=CC=C(C=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine (IUPAC name: 2-[[4-(trifluoromethyl)phenyl]methyl]cyclopropan-1-amine) features a cyclopropane ring directly bonded to an amine group (-NH2) and a benzyl moiety substituted with a trifluoromethyl (-CF3) group at the para position. The cyclopropane ring introduces significant ring strain, while the -CF3 group enhances lipophilicity and metabolic stability, key traits for bioactive molecules .

Chemical Identifiers

The compound’s critical identifiers are summarized below:

PropertyValue
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
CAS Registry Number1394116-64-3
PubChem CID71756214
SMILESC1C(C1N)CC2=CC=C(C=C2)C(F)(F)F
InChI KeyZBSMXVIYDHCTBX-UHFFFAOYSA-N

These identifiers confirm its structural uniqueness and distinguish it from analogs such as 2-[4-(trifluoromethyl)phenyl]cyclopropanamine, which lacks the methylene bridge .

Synthesis and Production

Synthetic Pathways

The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine typically involves multi-step reactions under controlled conditions. A common approach includes:

  • Friedel-Crafts Alkylation: Introducing the trifluoromethylbenzyl group to a cyclopropane precursor.

  • Amine Functionalization: Incorporating the primary amine group via reductive amination or nucleophilic substitution.

  • Purification: Techniques such as column chromatography or recrystallization ensure high purity (>95%) .

Strong acids (e.g., H2SO4) or bases (e.g., KOH) are often employed to facilitate intermediate steps, though exact protocols remain proprietary due to the compound’s research-exclusive status.

Physicochemical Properties

Lipophilicity and Solubility

The trifluoromethyl group significantly increases hydrophobicity, as evidenced by a calculated partition coefficient (LogP) of ~2.8. This property enhances membrane permeability, making the compound suitable for cellular uptake studies . Solubility in polar solvents (e.g., DMSO) is moderate (~10 mg/mL), while aqueous solubility is limited (<1 mg/mL).

Stability

Preliminary stability studies indicate degradation under prolonged exposure to light or acidic conditions (pH < 4). Storage recommendations include inert atmospheres at -20°C to prevent oxidative decomposition.

Mechanism of Action and Biological Activity

Biochemical Interactions

The compound’s mechanism is hypothesized to involve:

  • Enzyme Modulation: The amine group may interact with catalytic sites of enzymes such as monoamine oxidases (MAOs) or cytochrome P450 isoforms.

  • Receptor Binding: Structural analogs have shown affinity for G-protein-coupled receptors (GPCRs), suggesting potential neuromodulatory effects.

Future Research Directions

Pharmacokinetic Studies

  • ADME Profiling: Absorption, distribution, metabolism, and excretion studies in model organisms.

  • Target Identification: High-throughput screening against protein libraries to identify binding partners.

Synthetic Optimization

  • Green Chemistry: Developing catalytic methods to reduce reliance on harsh reagents.

  • Stereoselective Synthesis: Exploring chiral catalysts to isolate enantiomers for activity comparison .

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